molecular formula C12H11NO6 B3020947 (E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid CAS No. 871109-58-9

(E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid

Cat. No. B3020947
CAS RN: 871109-58-9
M. Wt: 265.221
InChI Key: TVSOQKJTVITMBL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid is a structurally complex molecule that is related to various compounds studied for their diverse chemical properties and biological activities. While the exact compound is not directly studied in the provided papers, related compounds with similar functional groups and structural motifs have been investigated, providing insights into the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an enoic acid backbone with various substituents. For instance, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was confirmed by techniques such as FT-IR and NMR, ensuring the purity and correct formation of the compound . These methods are likely applicable to the synthesis of (E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid, with adjustments made for the specific substituents present in the target molecule.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the crystal structure of a related compound was found to be stabilized by intramolecular hydrogen bonds and intermolecular interactions . These findings suggest that (E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid may also exhibit a stable crystal structure with similar intramolecular and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their interactions with other molecules. For instance, the interaction of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid with DNA suggests an intercalative binding mode, indicating that the compound could participate in chemical reactions involving nucleic acids . This implies that (E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid might also interact with biomolecules, potentially leading to biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic and computational methods. For example, the nonlinear optical (NLO) activity of a similar compound was confirmed by both experimental and theoretical methods, indicating that the compound has potential applications in optical technologies . Additionally, the luminescence spectra of metal complexes with related ligands suggest that (E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid could form luminescent metal complexes . The compound's physical properties, such as solubility and melting point, would likely be influenced by its functional groups and molecular interactions.

properties

IUPAC Name

(E)-4-(3-hydroxy-4-methoxycarbonylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6/c1-19-12(18)8-3-2-7(6-9(8)14)13-10(15)4-5-11(16)17/h2-6,14H,1H3,(H,13,15)(H,16,17)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSOQKJTVITMBL-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NC(=O)C=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=C(C=C1)NC(=O)/C=C/C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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